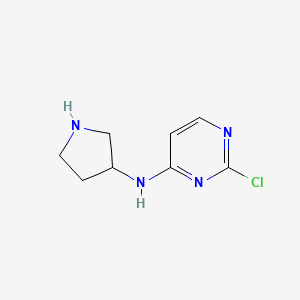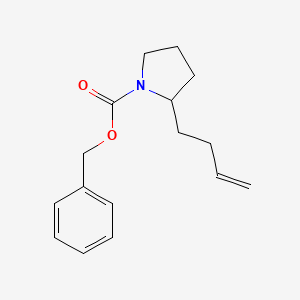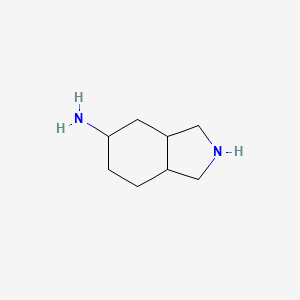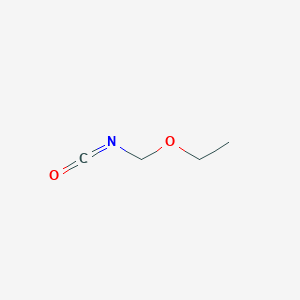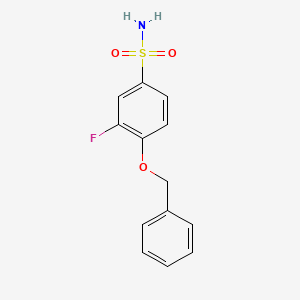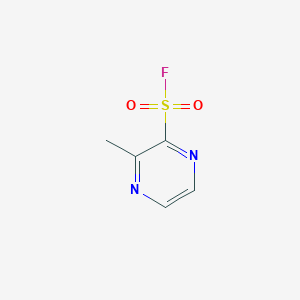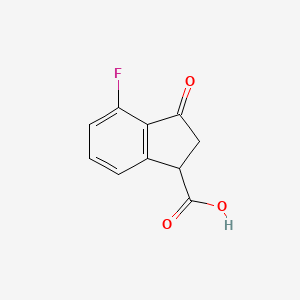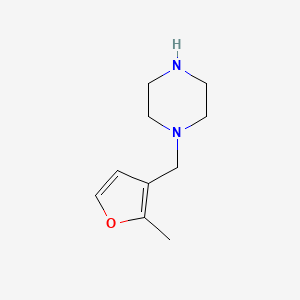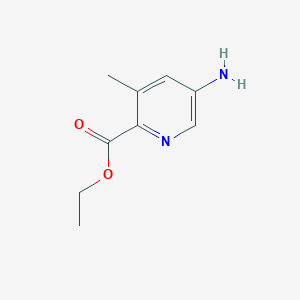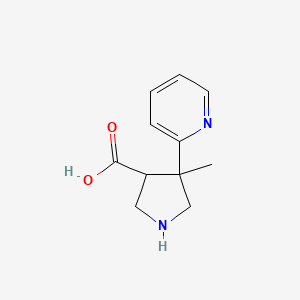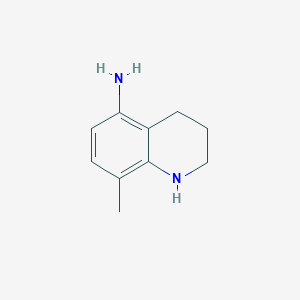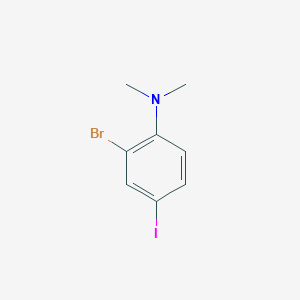
2-bromo-4-iodo-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4-iodo-N,N-dimethylaniline is an organic compound with the molecular formula C8H9BrIN It is a derivative of aniline, featuring bromine and iodine substituents on the benzene ring, along with a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-iodo-N,N-dimethylaniline typically involves the halogenation of N,N-dimethylaniline. One common method is the sequential bromination and iodination of N,N-dimethylaniline. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst. For example, bromination can be achieved using bromine in acetic acid, followed by iodination using iodine monochloride in chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The choice of reagents and conditions can be optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-4-iodo-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Formation of substituted anilines.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Coupling Reactions: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
2-bromo-4-iodo-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-bromo-4-iodo-N,N-dimethylaniline depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations through various pathways. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-N,N-dimethylaniline: Similar structure but lacks the iodine substituent.
2-iodo-N,N-dimethylaniline: Similar structure but lacks the bromine substituent.
N,N-dimethylaniline: Parent compound without halogen substituents.
Uniqueness
2-bromo-4-iodo-N,N-dimethylaniline is unique due to the presence of both bromine and iodine substituents, which confer distinct chemical reactivity and potential applications. The combination of these halogens can influence the compound’s electronic properties, making it valuable for specific synthetic and research purposes.
Propiedades
Fórmula molecular |
C8H9BrIN |
|---|---|
Peso molecular |
325.97 g/mol |
Nombre IUPAC |
2-bromo-4-iodo-N,N-dimethylaniline |
InChI |
InChI=1S/C8H9BrIN/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,1-2H3 |
Clave InChI |
WHKXVCNAOSYMGH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


